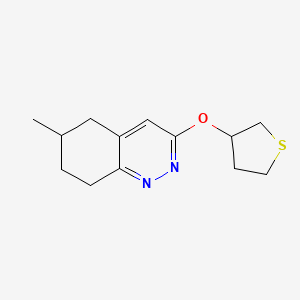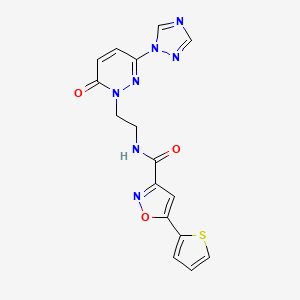
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole, pyridazine, thiophene, and isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyridazinone Core: The synthesis begins with the preparation of the pyridazinone core. This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Triazole Group: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.
Formation of the Final Compound: The final step involves coupling the synthesized intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridazine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole and isoxazole rings, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Catalysts: Copper (for CuAAC reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazinone carbonyl group can produce corresponding alcohols.
科学研究应用
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its diverse functional groups that can interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe to study biological pathways and processes, particularly those involving oxidative stress and signal transduction.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties due to its heterocyclic structure.
作用机制
The mechanism of action of N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole and pyridazine rings can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. Additionally, the isoxazole and thiophene rings can interact with cellular membranes, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(phenyl)isoxazole-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide imparts unique electronic properties, making it distinct from similar compounds with phenyl or furan rings
属性
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3S/c24-15-4-3-14(23-10-17-9-19-23)20-22(15)6-5-18-16(25)11-8-12(26-21-11)13-2-1-7-27-13/h1-4,7-10H,5-6H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGVYSGWPUASKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2680777.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2680778.png)
![6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680780.png)
![4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2680781.png)
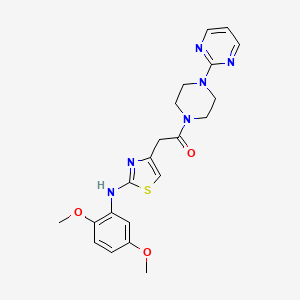
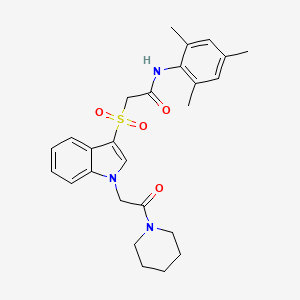
![Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2680788.png)
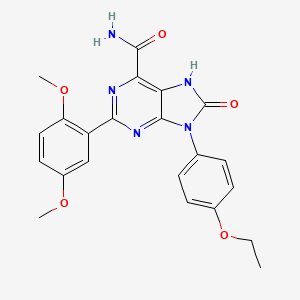
![9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680790.png)
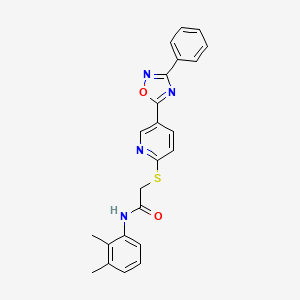
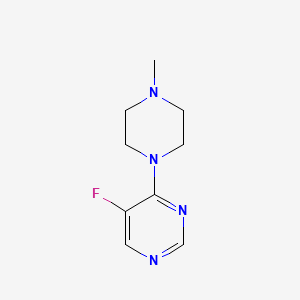
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2680796.png)
